3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[2-(4-bromoanilino)ethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c12-8-1-3-9(4-2-8)13-5-6-14-10(15)7-17-11(14)16/h1-4,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJBNRGQEMZOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCNC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-bromoaniline with ethyl bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired thiazolidine-2,4-dione derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidine derivatives. These products can have different biological activities and applications depending on their specific structures .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with some derivatives exhibiting promising activity in preclinical studies.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
- Substituent Effects: The 4-bromophenyl group in the target compound is electron-withdrawing, which may enhance oxidative stability compared to electron-donating groups like the 4-methoxybenzylidene in . This could influence pharmacokinetic properties such as half-life. The 3-methoxyphenyl substituent in the WHO compound is linked to metabolic disorder applications, suggesting that substituent polarity and size are critical for PPAR-γ activation.
- Synthetic Efficiency: The 71% yield reported for 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)-TZD highlights efficient condensation reactions using ethanol and KOH. The target compound’s synthesis may require similar conditions but could face challenges due to bromine’s steric and electronic effects.
Biological Activity
3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione is a heterocyclic compound notable for its thiazolidine ring structure, which includes a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article consolidates current research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C14H12BrN3O4S2, with a molecular weight of approximately 430.3 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Thiazolidine Ring | A five-membered ring containing sulfur and nitrogen. |
| Bromophenyl Group | Enhances lipophilicity and potential pharmacological effects. |
| Carbonyl Groups | Present at positions 2 and 4, contributing to reactivity. |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Neurotoxicity and Acetylcholinesterase Interaction :
- Studies have shown that this compound interacts with acetylcholinesterase, an enzyme critical for neurotransmission. This interaction raises concerns regarding potential neurotoxic effects .
- Anticancer Properties :
-
Antimicrobial Activity :
- The compound has demonstrated antimicrobial properties against several bacterial strains. Its effectiveness is attributed to the bromophenyl moiety, which enhances its interaction with microbial cell membranes .
- Anti-inflammatory Effects :
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the compound's effect on HT29 colorectal cancer cells, revealing an IC50 value indicating significant growth inhibition compared to standard treatments .
- Neurotoxicity Assessment : In vitro assays demonstrated that the compound's interaction with acetylcholinesterase led to increased levels of acetylcholine, suggesting potential neurotoxic effects in high concentrations .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multistep organic reactions:
- Formation of Intermediate : Reaction of 4-bromoaniline with ethyl bromoacetate.
- Cyclization : The intermediate is cyclized with thiourea under controlled conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione, and how can reaction yields be improved?
- Methodological Answer : Begin with a nucleophilic substitution between 4-bromoaniline and ethylenediamine derivatives, followed by cyclization with thioglycolic acid. Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DOE) frameworks. Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, narrowing experimental parameters . Post-synthesis, purify via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can the structural identity of this compound be unequivocally confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., thiazolidinedione C=O at ~170 ppm, aromatic protons at 7.2–7.8 ppm) .
- X-ray Crystallography : Resolve single-crystal structures to confirm bond lengths, angles, and stereochemistry. Compare with analogous thiazolidinedione derivatives (e.g., C–S bond length ~1.75 Å) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H] for CHBrNOS: ~344 Da).
Advanced Research Questions
Q. What electronic or steric factors influence the reactivity of the 4-bromophenyl group in downstream functionalization?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Compare activation energies for bromine substitution (e.g., Suzuki coupling) versus dehydrohalogenation. Experimental validation via controlled cross-coupling reactions (e.g., Pd-catalyzed Buchwald–Hartwig amination) under inert atmospheres .
Q. How should researchers address contradictions in spectral data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer : Re-examine sample purity (HPLC, TLC) to rule out byproducts. Use 2D NMR (COSY, HSQC) to resolve coupling networks. For crystallographic discrepancies, verify unit cell parameters against databases (e.g., Cambridge Structural Database) and assess thermal displacement parameters for disorder .
Q. What strategies are effective for evaluating the compound’s biological activity while minimizing false positives?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., protein tyrosine phosphatases) with negative controls (e.g., thiazolidinedione scaffold without bromophenyl group).
- Dose-Response Curves : Use IC/EC calculations with Hill slopes to assess potency and cooperativity.
- Off-Target Profiling : Employ high-throughput kinase panels or proteomic binding assays to identify non-specific interactions .
Q. How do solvent polarity and proticity affect the compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in varied solvents (DMSO, ethanol, aqueous buffers). Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., opened thiazolidinedione ring). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Q. What mechanistic insights can be gained from kinetic studies of its reaction with nucleophiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
